molecular formula C15H16Si B12595300 Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane CAS No. 648435-54-5

Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane

Cat. No.: B12595300
CAS No.: 648435-54-5
M. Wt: 224.37 g/mol
InChI Key: VDKVVCKDYJESMH-UHFFFAOYSA-N
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Description

Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C15H16Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted hexene with two triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane typically involves the coupling of a phenylacetylene derivative with a trimethylsilyl-protected alkyne. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, depending on the reagents used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, alkenes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.

    Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates. The phenyl and alkyne groups can participate in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane is unique due to its combination of a trimethylsilyl group with a phenyl-substituted hexene containing two triple bonds. This structure provides a versatile platform for various chemical transformations and applications, distinguishing it from simpler silanes and alkynes.

Properties

CAS No.

648435-54-5

Molecular Formula

C15H16Si

Molecular Weight

224.37 g/mol

IUPAC Name

trimethyl(6-phenylhex-1-en-3,5-diynyl)silane

InChI

InChI=1S/C15H16Si/c1-16(2,3)14-10-5-4-7-11-15-12-8-6-9-13-15/h6,8-10,12-14H,1-3H3

InChI Key

VDKVVCKDYJESMH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC#CC#CC1=CC=CC=C1

Origin of Product

United States

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